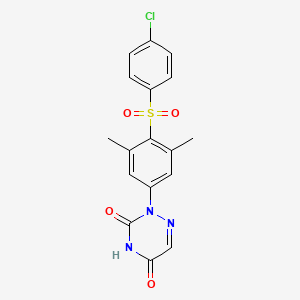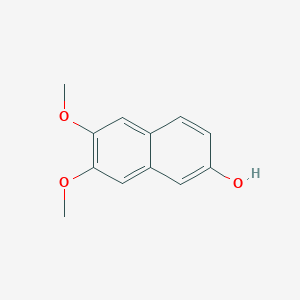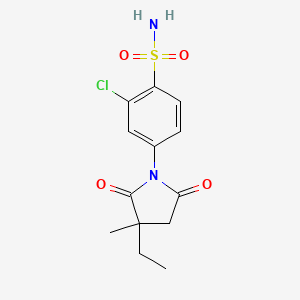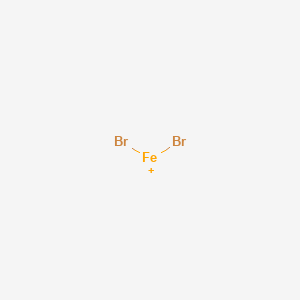
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one is an organogermanium compound with the molecular formula C14H24Ge2O. This compound features a phenyl group attached to a central ethanone structure, which is further substituted with two trimethylgermyl groups.
Preparation Methods
The synthesis of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germyl-substituted alcohols.
Scientific Research Applications
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylgermyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include the inhibition of certain enzymatic activities or the activation of specific signaling cascades, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one can be compared with other organogermanium compounds, such as:
Tetramethylgermane: A simpler organogermanium compound with four methyl groups attached to a central germanium atom.
Triphenylgermane: Contains three phenyl groups attached to a germanium atom, offering different reactivity and applications.
Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms attached to germanium, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds .
Properties
CAS No. |
38860-13-8 |
|---|---|
Molecular Formula |
C14H24Ge2O |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
1-phenyl-2,2-bis(trimethylgermyl)ethanone |
InChI |
InChI=1S/C14H24Ge2O/c1-15(2,3)14(16(4,5)6)13(17)12-10-8-7-9-11-12/h7-11,14H,1-6H3 |
InChI Key |
WOIVPRZHTPZTIN-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C(C(=O)C1=CC=CC=C1)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



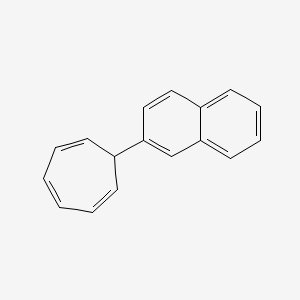
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
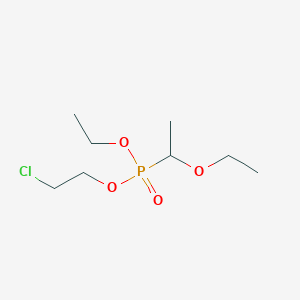
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
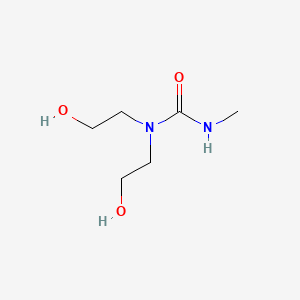
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
